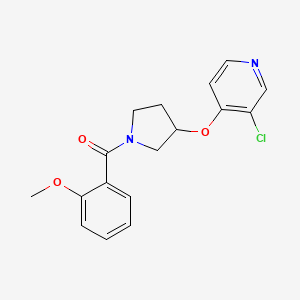

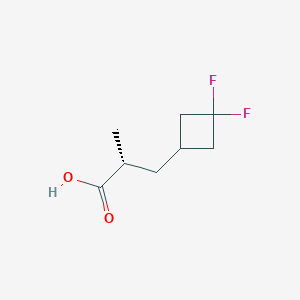

![molecular formula C12H18N4O B2542082 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 953904-92-2](/img/structure/B2542082.png)

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide, also known as N-methylpiperidine-2-carboxamide, is an organic compound with a variety of industrial, medicinal, and research applications. It is a white, crystalline solid with a melting point of 159°C and a boiling point of 243°C. N-methylpiperidine-2-carboxamide is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Anti-Tubercular Agents: Research has shown that analogues of pyrazine and pyrazinamide, including N-phenylpyrazine-2-carboxamides, can exhibit higher anti-TB activity against Mycobacterium tuberculosis (MTB) . Investigating the anti-TB properties of this compound could lead to novel therapeutic agents.

Muscarinic Receptor Antagonists: The compound can serve as a reactant for the synthesis of M3 muscarinic receptor antagonists . These antagonists play a crucial role in modulating cholinergic signaling and have implications in various diseases.

Organic Synthesis and Chemical Transformations

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide: can participate in diverse chemical reactions:

C–C Bond Cleavage: Under specific conditions, this compound undergoes C–C bond cleavage to form N-(pyridin-2-yl)amides. The reaction is promoted by I2 and TBHP, resulting in mild and metal-free conditions . This synthetic pathway provides a convenient method for constructing amide bonds directly from starting materials.

Imidate Formation: Synthetic protocols allow the conversion of the compound to N-(pyridin-2-yl)imidates . These imidates find applications in various fields, including coordination chemistry and bioorganic synthesis.

Herbicidal Activity

Substituted derivatives of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide have been investigated for herbicidal activity . Further exploration of their effects on plant growth and weed control could yield valuable insights.

Propiedades

IUPAC Name |

1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-7-9-3-1-5-15-12(9)16-6-2-4-10(8-16)11(14)17/h1,3,5,10H,2,4,6-8,13H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLYTUZKLGZQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)CN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

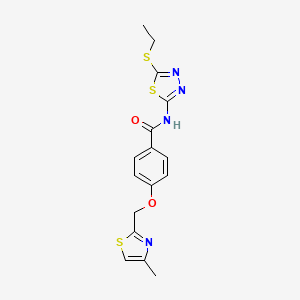

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)

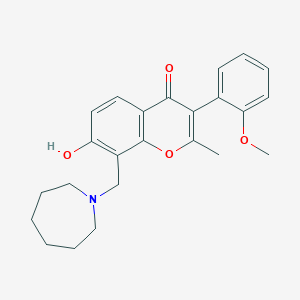

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2542007.png)

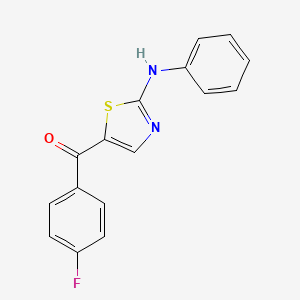

![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)

![methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2542013.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2542016.png)

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)